(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline typically involves the condensation reaction between 4,6-dichloropyrimidine-2-amine and benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process . The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The chlorine atoms on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of N-benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline oxide.
Reduction: Formation of N-benzyl-3-(4,6-dichloropyrimidin-2-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Lacks the dichloropyrimidine moiety, making it less versatile in terms of chemical reactivity.
4,6-Dichloropyrimidine-2-amine: A precursor in the synthesis of N-Benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline, but lacks the Schiff base functionality.
Benzylidene-4-chloroaniline: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Uniqueness
N-Benzylidene-3-(4,6-dichloropyrimidin-2-yl)aniline is unique due to the presence of both the Schiff base and dichloropyrimidine functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89508-70-3 |
---|---|
Molecular Formula |
C17H11Cl2N3 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-[3-(4,6-dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H11Cl2N3/c18-15-10-16(19)22-17(21-15)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-11H |
InChI Key |
DFUOWGUMEOUSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C3=NC(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.